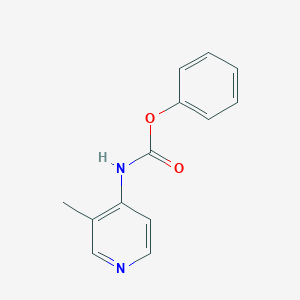
phenyl N-(3-methylpyridin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N-(3-methylpyridin-4-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound features a phenyl group attached to a carbamate moiety, which is further linked to a 3-methylpyridin-4-yl group. The unique structure of this compound makes it an interesting subject for research and application in different scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl N-(3-methylpyridin-4-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with 3-methylpyridin-4-amine in the presence of a suitable solvent such as toluene. The reaction is typically carried out at elevated temperatures to facilitate the formation of the carbamate linkage. Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound often employs continuous flow systems to enhance efficiency and yield. For instance, the reaction of amines with dimethyl carbonate in the presence of solid catalysts has been reported as an environmentally friendly and efficient method for carbamate synthesis . This approach minimizes the use of hazardous materials and reduces energy consumption, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl N-(3-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxymonocarbonate ions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, enhancing the compound’s versatility in different applications.
Aplicaciones Científicas De Investigación
Phenyl N-(3-methylpyridin-4-yl)carbamate has a wide range of scientific research applications, including:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of phenyl N-(3-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition or modulation of receptor activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Phenyl N-(3-methylpyridin-4-yl)carbamate can be compared with other carbamate derivatives, such as:
Phenyl N-methyl-N-(2-pyridyl)carbamate: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Tert-butyl (4-hydroxybutyl)carbamate: Used in different applications due to its distinct functional groups and properties.
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridinyl moiety but differs in the overall structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H12N2O2 |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
phenyl N-(3-methylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C13H12N2O2/c1-10-9-14-8-7-12(10)15-13(16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16) |
Clave InChI |
BCQJUMFIDKSRQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)NC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


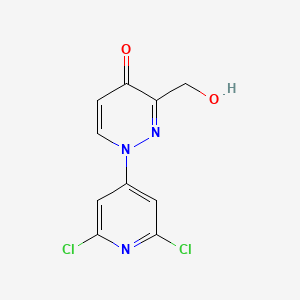

![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)
![sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13857594.png)
![1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)
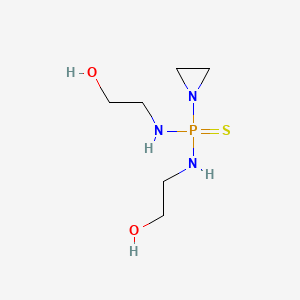
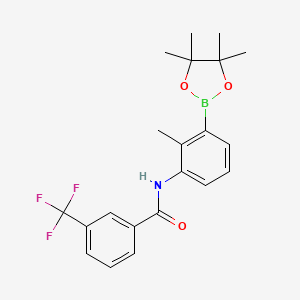
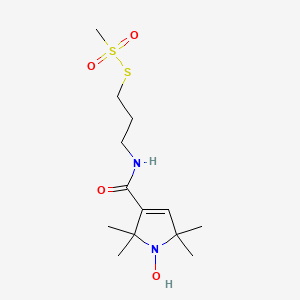

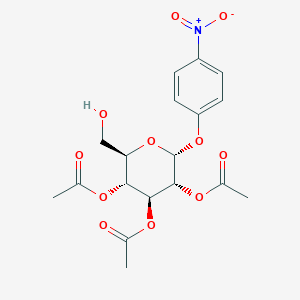

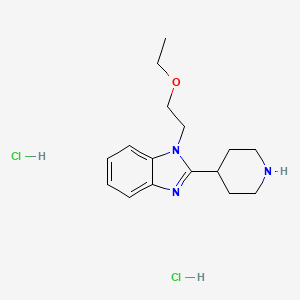
![4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B13857650.png)

